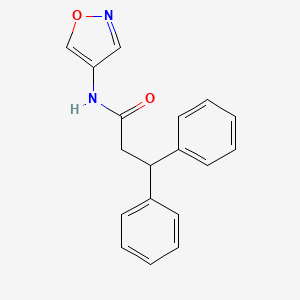

N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide

Description

Properties

IUPAC Name |

N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-18(20-16-12-19-22-13-16)11-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12-13,17H,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOBDCWWBXBOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=CON=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide typically involves the reaction of 1,2-oxazole with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, research has demonstrated that derivatives of this compound can inhibit the replication of viruses such as HIV and Hepatitis C Virus (HCV) by targeting viral assembly processes . The ability to disrupt viral particle formation makes this compound a candidate for further development as an antiviral agent.

Anticancer Properties

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways . Further investigations are required to elucidate the specific molecular targets and pathways involved.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Some studies indicate that it may protect neuronal cells from oxidative stress and apoptotic pathways associated with neurodegenerative diseases . This application opens avenues for developing therapies for conditions such as Alzheimer's disease.

Polymer Chemistry

In material science, this compound has been explored as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their performance in various applications, including coatings and composites.

Sensor Technology

The unique electronic properties of this compound make it suitable for use in sensor technology. Its ability to interact with specific analytes allows for the development of sensitive detection systems for environmental monitoring and biomedical applications .

Summary of Biological Activities

| Activity Type | Target Pathogen/Condition | Reference |

|---|---|---|

| Antiviral | HIV | |

| Antiviral | HCV | |

| Anticancer | Various cancer cell lines | |

| Neuroprotective | Neuronal cells |

Material Properties

| Application Type | Material Type | Performance Benefit |

|---|---|---|

| Polymer Chemistry | Thermally stable polymers | Enhanced mechanical properties |

| Sensor Technology | Detection systems | High sensitivity |

Case Study 1: Antiviral Efficacy

A study conducted on a series of oxazole derivatives demonstrated that certain modifications to the this compound structure significantly increased its potency against HIV. The researchers found that these compounds inhibited reverse transcriptase activity effectively, leading to reduced viral replication rates.

Case Study 2: Neuroprotective Mechanism

Research published in a neurobiology journal explored the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. Results indicated a marked decrease in apoptotic markers when treated with the compound compared to controls, suggesting a potential therapeutic role in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences between N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide and its analogs:

Key Observations:

- Heterocycle Impact: The 1,2-oxazole ring in the target compound is less aromatic than benzothiazole (evidence 9) but more polar due to oxygen and nitrogen atoms. Oxadiazoles (evidence 6) are known for metabolic stability, making them common in drug design .

- Electronic Modifications : The trifluoromethyl group in evidence 6’s compound enhances electron-withdrawing properties, which could influence reactivity or receptor affinity.

Hydrogen Bonding and Crystallographic Behavior

Amide-containing compounds often form hydrogen bonds, influencing their crystallization and solid-state packing. highlights that hydrogen-bonding patterns (e.g., N–H···O or N–H···N interactions) are critical for molecular aggregation. The target compound’s amide group may participate in such interactions, while sulfur-containing analogs (evidence 7) could exhibit distinct packing due to S···π or S–H bonds .

Research Findings and Gaps

- Data Limitations : Absence of quantitative data (e.g., IC₅₀, logP) limits functional comparison. Experimental studies on solubility, stability, and receptor binding are needed.

- Computational Tools : Programs like SHELXL (evidence 2) and ORTEP-3 (evidence 5) could aid in elucidating crystal structures, while SIR97 (evidence 10) might assist in phase determination for structural analysis .

Biological Activity

N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide is a compound of interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an oxazole ring and a diphenylpropanamide structure. This combination is significant for its biological activity, particularly in targeting various cellular pathways.

Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit anticancer properties. For instance, studies have shown that certain oxazole derivatives can induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels and activating caspases, which are crucial in the apoptotic pathway. In particular:

- Mechanism : The induction of apoptosis is mediated through mitochondrial dysfunction and the release of cytochrome c, leading to caspase activation. This was observed in K562 cells (a human leukemia cell line), where compounds similar to this compound demonstrated significant pro-apoptotic effects .

- Case Study : In one study, compound variants showed a 2.31-fold increase in caspase activity after 48 hours of exposure, indicating strong pro-apoptotic properties .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Testing has revealed moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound increases ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

- Enzyme Inhibition : It has been shown to inhibit enzymes such as butyrylcholinesterase (BuChE), which is relevant for Alzheimer's disease treatment .

- Antibacterial Effects : By interfering with bacterial cell wall synthesis or function, the compound demonstrates potential as an antimicrobial agent.

Research Findings

Recent studies have highlighted the potential of this compound derivatives in drug discovery:

- A study focusing on novel oxadiazole derivatives found that they exhibited significant anticancer and antimicrobial activities while also being evaluated for their inhibitory effects on various enzymes relevant to disease states such as Alzheimer's .

- The structure-activity relationship (SAR) analysis suggests that modifications on the diphenyl group can enhance biological activity and selectivity towards specific targets .

Q & A

Q. What are the common synthetic routes for N-(1,2-oxazol-4-yl)-3,3-diphenylpropanamide, and what methodological considerations are critical for reproducibility?

The synthesis typically involves multi-step protocols, such as coupling 3,3-diphenylpropanoic acid derivatives with functionalized oxazole precursors. A sequential approach (e.g., amide bond formation followed by cyclization) is often employed, with careful control of reaction conditions (temperature, catalysts, and stoichiometry) to avoid side reactions. For example, Scheme 3 in illustrates a sequential synthesis pathway for a structurally analogous compound, emphasizing the use of hydroxyamino and acetamido intermediates. Reproducibility hinges on rigorous purification (e.g., column chromatography, recrystallization) and spectroscopic validation (NMR, HPLC) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for structural elucidation, particularly to confirm the oxazole ring and diphenylpropanamide backbone. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and purity. High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity thresholds) is recommended for assessing batch consistency, as seen in quality control protocols for similar compounds (e.g., SML1445 in ) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound using Design of Experiments (DoE) or computational methods?

Factorial Design ( ) allows systematic variation of parameters (e.g., solvent polarity, catalyst loading, temperature) to identify optimal conditions. For instance, a 2³ factorial design could resolve interactions between these variables. Computational tools like quantum chemical reaction path searches ( ) predict energetically favorable pathways, reducing trial-and-error experimentation. ICReDD’s integrated approach combines computational modeling (density functional theory, DFT) with experimental validation to narrow down conditions, accelerating yield optimization .

Q. What strategies are recommended to resolve contradictory biological activity data for this compound in antiproliferative assays?

Contradictions may arise from assay variability (cell lines, incubation times) or compound stability. Methodological steps include:

- Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., ’s antiproliferative assay protocol).

- Stability Studies : Monitor compound degradation in culture media via LC-MS.

- Structure-Activity Relationship (SAR) Analysis : Compare analogues (e.g., triazole or oxadiazole derivatives in ) to identify critical functional groups.

- Statistical Validation : Use ANOVA or non-parametric tests to assess significance ( ) .

Q. How can computational modeling (e.g., molecular docking or DFT) guide the design of derivatives with enhanced target binding affinity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (AutoDock Vina, Schrödinger) simulates ligand-receptor interactions. For example, ’s ICReDD framework integrates these methods to prioritize derivatives with optimized binding to HDAC or kinase targets. Validation via in vitro assays (e.g., enzyme inhibition) ensures computational predictions align with experimental outcomes .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound while maintaining purity?

Key factors include:

- Mixing Efficiency : Use stirred-tank reactors with precise temperature control to avoid hotspots.

- Separation Technologies : Membrane filtration ( , RDF2050104) isolates intermediates, reducing impurities.

- Process Simulation : Tools like Aspen Plus model mass/heat transfer dynamics, identifying bottlenecks ( , RDF2050108).

- Safety Protocols : Monitor exothermic reactions (e.g., cyclization steps) via in-line sensors .

Methodological Framework for Data Contradiction Analysis

- Hypothesis Testing : Reformulate conflicting data into testable hypotheses (e.g., "Compound degradation explains reduced activity in prolonged assays").

- Cross-Validation : Compare results across independent labs or techniques (e.g., NMR vs. X-ray crystallography for structural confirmation).

- Meta-Analysis : Aggregate data from published analogues (e.g., triazolylpropanamides in ) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.